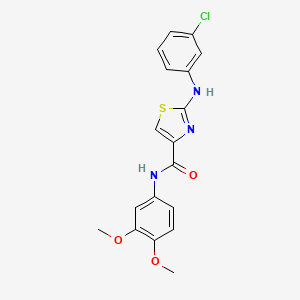
2-((3-chlorophenyl)amino)-N-(3,4-dimethoxyphenyl)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-chlorophenyl)amino)-N-(3,4-dimethoxyphenyl)thiazole-4-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The compound is also known as CPTH-11 and has been studied for its ability to inhibit histone deacetylases (HDACs). HDACs are enzymes that play a role in gene expression and have been implicated in various diseases, including cancer.
Mécanisme D'action
CPTH-11 inhibits HDACs by binding to the active site of the enzyme, which prevents the deacetylation of histones. This results in changes in gene expression, which can lead to cell cycle arrest, apoptosis, and differentiation.
Biochemical and Physiological Effects:
Studies have shown that CPTH-11 can induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, CPTH-11 has been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The compound has also been studied for its anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CPTH-11 is its specificity for HDAC inhibition, which can lead to more targeted effects compared to non-specific HDAC inhibitors. However, CPTH-11 has also been shown to have limited solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on CPTH-11. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of CPTH-11. Additionally, further studies are needed to fully understand the mechanisms of action of CPTH-11 and its potential therapeutic applications in various diseases. Finally, research is needed to develop more effective delivery methods for CPTH-11 to overcome its limited solubility.
Méthodes De Synthèse
The synthesis of CPTH-11 involves a multi-step process that includes the reaction of 3-chloroaniline with 3,4-dimethoxybenzaldehyde to form an intermediate. This intermediate is then reacted with thiosemicarbazide and subsequently cyclized to form the final product.
Applications De Recherche Scientifique
CPTH-11 has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. One of the primary mechanisms of action of CPTH-11 is its ability to inhibit HDACs, which can lead to changes in gene expression and ultimately impact disease progression.
Propriétés
IUPAC Name |
2-(3-chloroanilino)-N-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c1-24-15-7-6-13(9-16(15)25-2)20-17(23)14-10-26-18(22-14)21-12-5-3-4-11(19)8-12/h3-10H,1-2H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHNWYTWLVFBJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CSC(=N2)NC3=CC(=CC=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-chlorophenyl)amino)-N-(3,4-dimethoxyphenyl)thiazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate](/img/structure/B2853785.png)
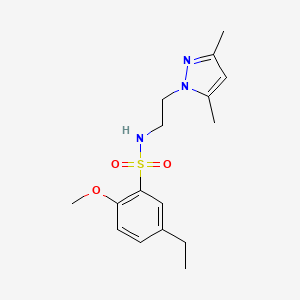
![(7-{[(4-Ethylphenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2853789.png)
![8-(2-chlorophenyl)-3-ethyl-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2853792.png)
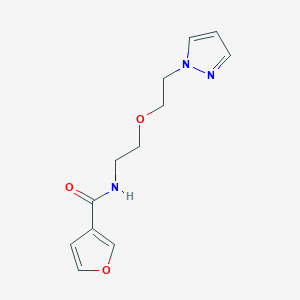
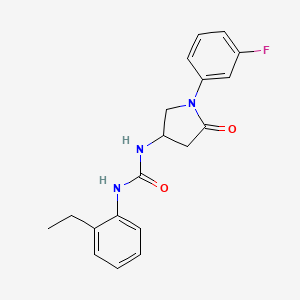
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-ethylbenzoate](/img/structure/B2853800.png)
![N-methyl-N-{2-[methyl(1-methylpiperidin-4-yl)amino]ethyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2853801.png)
![7-(furan-2-yl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2853802.png)
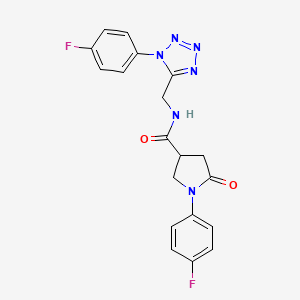
![11-Acetyl-6-butyl-4-(3-chloro-2-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2853804.png)
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2853806.png)
![1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2853807.png)
![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2853808.png)